molecular formula C11H11N3O2 B11793336 1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one

1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B11793336
M. Wt: 217.22 g/mol
InChI Key: OZLVBZIEJAZLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrido[2,3-b]pyrazines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a suitable pyridine derivative, followed by its functionalization to introduce the cyclopropylmethyl group. The final step often involves the formation of the pyrazine ring through cyclization reactions .

Industrial production methods for this compound may involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4H-pyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C11H11N3O2/c15-10-11(16)14(6-7-3-4-7)8-2-1-5-12-9(8)13-10/h1-2,5,7H,3-4,6H2,(H,12,13,15)

InChI Key

OZLVBZIEJAZLPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(NC(=O)C2=O)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.